7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid
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Overview
Description
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9FO2. It is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by carboxylation. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring. This is followed by a carboxylation reaction to introduce the carboxylic acid group. The reaction conditions often involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and a carboxylating agent like carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Bromo-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Iodo-3,4-dihydronaphthalene-1-carboxylic acid
Uniqueness
Compared to its halogenated analogs, 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
711-80-8 |
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Molecular Formula |
C11H9FO2 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h3-6H,1-2H2,(H,13,14) |
InChI Key |
VTTFPHRFOCQTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Origin of Product |
United States |
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